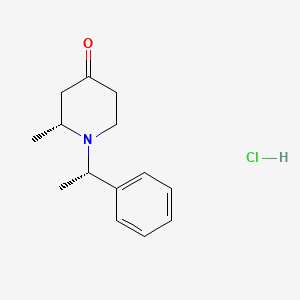
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is a chiral compound with significant applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ®-2-methylpiperidine and (S)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between ®-2-methylpiperidine and (S)-1-phenylethylamine under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidin-4-one ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature Control: Precise temperature control to ensure the desired stereochemistry.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is used to study the effects of chirality on biological activity. It serves as a model compound for understanding how stereochemistry influences drug-receptor interactions.
Medicine
In medicinal chemistry, ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature is crucial for the development of enantiomerically pure drugs.
Mécanisme D'action
The mechanism of action of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound’s stereochemistry allows it to fit into the active site of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methyl-1-(®-1-phenylethyl)piperidin-4-one hydrochloride: The enantiomer of the compound , with opposite stereochemistry.
2-Methyl-1-phenylethylpiperidin-4-one: A similar compound without the chiral centers.
1-Phenylethylpiperidin-4-one: A compound lacking the methyl group at the 2-position.
Uniqueness
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Propriétés
Formule moléculaire |
C14H20ClNO |
|---|---|
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+;/m1./s1 |
Clé InChI |
XRKFFTJNODGIKT-LYCTWNKOSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2.Cl |
SMILES canonique |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















